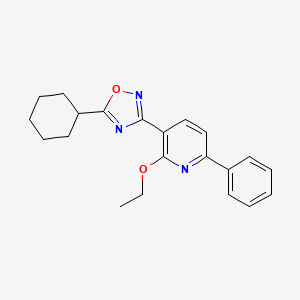![molecular formula C12H11N3O2S B11574467 N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11574467.png)
N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is a synthetic compound that features a thiophene ring and a pyridine ring Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while pyridine is a six-membered ring with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide typically involves the activation of 2-(thiophen-2-yl)acetic acid to form 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminopyridine-3-carbonitrile. The activation step often uses thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Contains a pyridine ring substituted with a phenyl group.
2-(Benzo[b]thiophen-2-yl)pyridine: Features a benzo[b]thiophene ring fused to a pyridine ring.
Uniqueness
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H11N3O2S |
|---|---|
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C12H11N3O2S/c13-12(10-5-1-2-6-14-10)15-17-11(16)8-9-4-3-7-18-9/h1-7H,8H2,(H2,13,15) |
InChI-Schlüssel |
BJKAYTHCJAEIJB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B11574387.png)
![1-(4-Hydroxyphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574401.png)
![(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide](/img/structure/B11574407.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B11574420.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11574424.png)
![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574432.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11574433.png)
![N-(2,5-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574439.png)
![prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11574440.png)
![6-(3-bromo-4-methoxyphenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574451.png)
![2-[(7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B11574455.png)

![(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone](/img/structure/B11574459.png)
![prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11574465.png)
